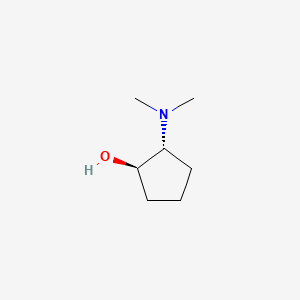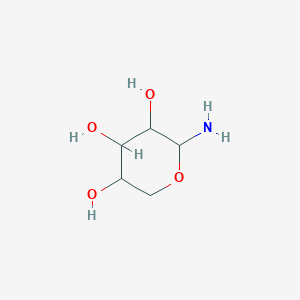![molecular formula C7H10N2 B3024302 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1176405-02-9](/img/structure/B3024302.png)
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine: is a heterocyclic compound that consists of a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds such as pyrrolopyridine derivatives have been studied for their inhibitory activity against fms kinase , and FGFR1, 2, and 3 . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Similar compounds have shown to inhibit kinase activity, which can lead to the disruption of downstream signaling pathways . This can result in the inhibition of cell proliferation and migration, among other effects .
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and migration .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,4-diketones under acidic conditions can lead to the formation of the desired compound. Another method involves the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 1H-Pyrrolo[3,4-c]pyridine
Comparison: 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to its analogs. For example, while 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine shares a similar structure, the presence of a pyrazole ring instead of a pyrrole ring can lead to different pharmacological profiles and reactivity patterns.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-4-9-7-2-3-8-5-6(1)7/h1,4,8-9H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQDZSOABYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 4-fluorophenyl ring in 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?
A1: In the crystal structure of 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the 4-fluorophenyl ring adopts a specific orientation relative to the adjacent phenyl ring. The dihedral angle between these two rings is 62.3 (1)°. [] This spatial arrangement, stabilized by C−H⋅⋅⋅π interactions within the crystal lattice, could influence the molecule's interactions with biological targets. []
Q2: Have any biological activities been reported for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives?
A2: Yes, certain derivatives, particularly those with substitutions at the C(2) position, have shown promising antiplatelet activity. For instance, 5-Benzyl this compound (THPP) and 2-(benzylamino)methyl THPP exhibited moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. [] These compounds appear to primarily affect the second phase of adrenaline-triggered platelet aggregation, which is heavily reliant on thromboxane A2 production and ADP release. []
Q3: How does the structure of this compound derivatives relate to their antiplatelet activity?
A3: Research suggests that lipophilicity plays a crucial role in the antiplatelet activity of these compounds. A study analyzing the relationship between activity and calculated octanol-water partition coefficients (log P) indicated that a log P value around 2.5 might be optimal for enhancing their activity. [] This suggests that modifications to the this compound scaffold that fine-tune its lipophilicity could lead to even more potent antiplatelet agents.
Q4: Beyond antiplatelet activity, are there other potential applications for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridines in synthetic chemistry?
A4: Absolutely. 2-Trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, for example, can be utilized as starting materials for synthesizing 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines. [, ] This transformation, involving a reaction with ethyl propynoate, highlights the versatility of these compounds in constructing diverse heterocyclic systems, which hold significant value in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)








![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)

